Lipophilicity Advantage Over Methoxy Analog
The target compound exhibits an XLogP3 value of 2.4, which is 0.9 log units higher than that of 2-amino-4-methoxybenzonitrile (XLogP3 = 1.5) and approximately 0.2 log units above 2-amino-4-ethoxybenzonitrile (logP ≈ 2.2) [1][2]. In the context of Lipinski's Rule of Five, this shifts the compound from a borderline-low lipophilicity range (methoxy) into the more desirable mid-range for oral bioavailability optimization, while still remaining below the XLogP3 = 5 alert threshold [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); LogP = 1.93 (Leyan vendor data) |
| Comparator Or Baseline | 2-Amino-4-methoxybenzonitrile: XLogP3 = 1.5 (PubChem); 2-Amino-4-ethoxybenzonitrile: logP ≈ 2.2 (ChemExper) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. methoxy analog; ΔlogP ≈ +0.2 vs. ethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release); vendor LogP by internal algorithm |
Why This Matters
Procurement of the correct alkoxy-chain variant ensures that lipophilicity-dependent properties such as membrane permeability, metabolic stability, and off-target binding are conserved across a chemical series, preventing SAR misinterpretation.
- [1] PubChem Compound Summary, CID 21504844, 2-Amino-4-propoxybenzonitrile, XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/21504844 View Source
- [2] PubChem Compound Summary, CID 14228478, 2-Amino-4-methoxybenzonitrile, XLogP3 = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/14228478 View Source
